4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Formation of Oxazole Rings: The key step involves the formation of oxazole rings, which are crucial for the final structure of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control throughout the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist, depending on the context, and can modulate various biochemical processes . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid
- 4-Fluoro-3-methylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This makes it valuable for applications where such characteristics are desired, such as in the development of new pharmaceuticals or advanced materials.
Properties
IUPAC Name |
4-[[3-(4-fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO3/c20-17-6-4-15(5-7-17)16-3-1-2-14(12-16)13-19(18(21)22)8-10-23-11-9-19/h1-7,12H,8-11,13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSAGBAVSLUCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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